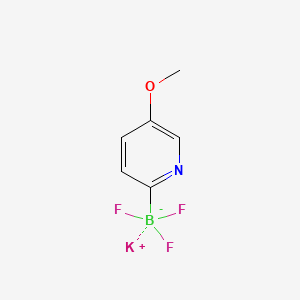
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate is a useful research compound. Its molecular formula is C23H32N5NaO2 and its molecular weight is 433.532. The purity is usually 95%.
BenchChem offers high-quality Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Application in Osteoporosis Treatment
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound demonstrates an excellent in vitro profile and significant unbound fractions in human plasma. Due to its efficacy in an in vivo model of bone turnover following oral administration, this compound has been selected for clinical development for the treatment of osteoporosis (Coleman et al., 2004).
Synthesis for αVβ3 Integrin Antagonists
The synthesis of key intermediates, such as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, crucial in the preparation of αVβ3 antagonists, has been detailed in research. These syntheses are based on efficient double Sonogashira reactions followed by Chichibabin cyclizations, which are important for the development of αVβ3 integrin antagonists (Hartner et al., 2004).
Utilization in Various Heterocyclic Syntheses
This compound has also been used in the synthesis of various heterocyclic compounds. For instance, its derivatives have been synthesized and evaluated for potential antimicrobial activities, showcasing the compound's versatility in the development of new pharmacological agents (Karabasanagouda & Adhikari, 2006).
特性
IUPAC Name |
sodium;(3S)-9-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2.Na/c1-16-26-14-20(15-27-16)17(12-22(29)30)7-4-2-3-5-9-21-19(13-24)11-18-8-6-10-25-23(18)28-21;/h11,14-15,17H,2-10,12-13,24H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBQZLETXOTGY-LMOVPXPDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(CCCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)[C@@H](CCCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N5NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-9-(3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-3-(2-methylpyrimidin-5-yl)nonanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

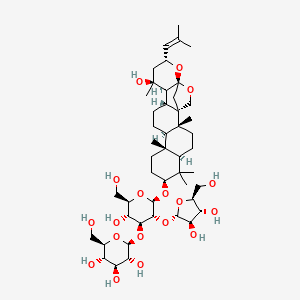
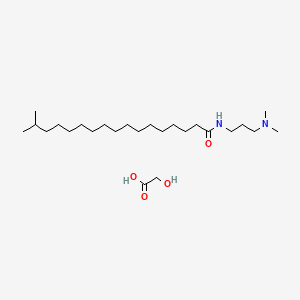
![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)
![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/no-structure.png)
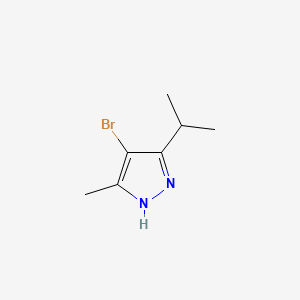
![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

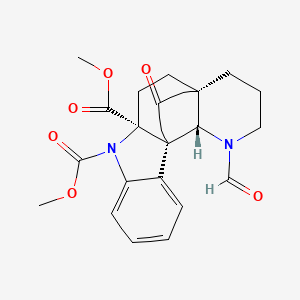
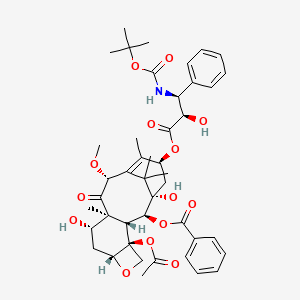
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)
